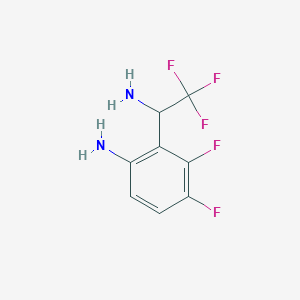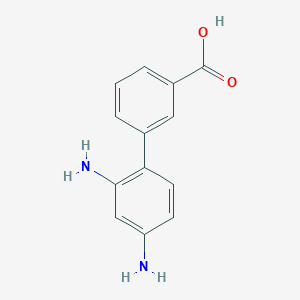
2-(1-Amino-2,2,2-trifluoro-ethyl)-3,4-difluoro-phenylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Amino-2,2,2-trifluoro-ethyl)-3,4-difluoro-phenylamine is a fluorinated aromatic amine. The presence of trifluoromethyl and difluoro groups in its structure makes it a compound of interest in various fields of research, including medicinal chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Amino-2,2,2-trifluoro-ethyl)-3,4-difluoro-phenylamine typically involves the reaction of 3,4-difluoroaniline with a trifluoromethylating agent under controlled conditions. One common method involves the use of trifluoroacetaldehyde and a suitable reducing agent to introduce the trifluoromethyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Amino-2,2,2-trifluoro-ethyl)-3,4-difluoro-phenylamine can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Primary or secondary amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Applications De Recherche Scientifique
2-(1-Amino-2,2,2-trifluoro-ethyl)-3,4-difluoro-phenylamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of advanced materials with unique properties due to the presence of fluorine atoms.
Mécanisme D'action
The mechanism of action of 2-(1-Amino-2,2,2-trifluoro-ethyl)-3,4-difluoro-phenylamine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(1-Amino-2,2,2-trifluoroethyl)-5-bromophenol
- 2-(1-Amino-2,2,2-trifluoroethyl)-benzonitrile
Uniqueness
2-(1-Amino-2,2,2-trifluoro-ethyl)-3,4-difluoro-phenylamine is unique due to the presence of both trifluoromethyl and difluoro groups, which impart distinct chemical and physical properties. These groups can enhance the compound’s stability, lipophilicity, and reactivity, making it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
886370-51-0 |
|---|---|
Formule moléculaire |
C8H7F5N2 |
Poids moléculaire |
226.15 g/mol |
Nom IUPAC |
2-(1-amino-2,2,2-trifluoroethyl)-3,4-difluoroaniline |
InChI |
InChI=1S/C8H7F5N2/c9-3-1-2-4(14)5(6(3)10)7(15)8(11,12)13/h1-2,7H,14-15H2 |
Clé InChI |
YXTYJUWWNHLOTQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1N)C(C(F)(F)F)N)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(3-Methoxyphenyl)sulfanyl]-2-oxobutanoic acid](/img/structure/B12610458.png)


![4-[2-Chloro-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B12610476.png)

propanedinitrile](/img/structure/B12610485.png)
![Ethyl 4-[(2-phenoxyhexyl)oxy]benzoate](/img/structure/B12610488.png)
propanedinitrile](/img/structure/B12610496.png)




![1-Chloro-4-[4-(4-methoxyphenyl)-1-phenylbut-1-en-1-yl]benzene](/img/structure/B12610525.png)
![4-{[4-(Benzyloxy)phenyl]sulfanyl}-2-chloro-1-(3-iodopropyl)benzene](/img/structure/B12610528.png)
